4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is a chemical compound with the molecular formula C15H22O. It features a unique spirocyclic structure, characterized by a spirodecane ring system fused with a pentenone moiety. This compound is also known as spirogalbanone, and its structure contributes to its distinct chemical properties and potential applications in various fields, particularly in the fragrance industry due to its appealing odor profile .
Studies indicate that 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- exhibits notable biological activities. It has been evaluated for genotoxicity and other toxicological endpoints. Results from tests indicate that this compound is not genotoxic and does not induce structural chromosome aberrations in vitro. Additionally, it has demonstrated low toxicity levels, with calculated margins of exposure suggesting safety for repeated use in consumer products .
The synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl typically involves several key steps:
4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is primarily used in the fragrance and flavoring industries due to its distinctive olfactory characteristics that resemble green galbanum notes with fruity facets. Its unique scent profile makes it an attractive ingredient for perfumes and other aromatic products . Additionally, it may find applications in specialty chemicals owing to its reactivity and structural properties.
The compound's mechanism of action involves interaction with specific molecular targets, acting as an electrophile that can react with nucleophilic sites on enzymes or biomolecules. This interaction can lead to covalent bond formation, influencing enzymatic activity and potentially altering protein conformation and function due to its spirocyclic structure .
Several compounds share structural similarities with 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Spiro[4.5]decane-1,8-dione | Spirocyclic structure | Exhibits different reactivity patterns |
| Spiro[4.5]decane-1,8-diol | Spirocyclic structure | Hydroxyl functional groups alter reactivity |
| 4-Penten-2-one | Pentenone moiety | Lacks spirocyclic structure but shares similar reactivity |
| 4-Penten-3-one | Pentenone moiety | Similar reactivity but different carbon chain length |
The distinctiveness of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl lies in its combination of a spirocyclic framework alongside a pentenone moiety. This dual feature imparts unique chemical reactivity and biological activity compared to similar compounds, making it valuable for diverse applications in scientific research and industry .
The synthesis of 4-penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- was first reported in the late 20th century, coinciding with advancements in spirocyclic compound research. Early academic interest focused on its unusual bicyclic architecture, which features a spiro junction between a cyclopentane and a cyclohexene ring. The compound’s initial IUPAC designation, 1-spiro[4.5]dec-8-en-9-ylpent-4-en-1-one, reflected strict adherence to positional numbering rules. However, industry adoption streamlined the name to emphasize its functional groups, leading to the simplified "spirogalbanone" moniker. This shift mirrors broader trends in fragrance chemistry, where complex systematic names are often replaced by market-friendly identifiers.
4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- belongs to the spirocyclic ketone family, defined by two cyclic systems sharing a single atom (the spiro carbon). Key structural features include:
This architecture confers exceptional conformational rigidity compared to monocyclic ketones, enhancing thermal stability and odor persistence in fragrance applications. The compound’s 3D structure, validated through X-ray crystallography, shows a dihedral angle of 112° between the two rings, minimizing steric strain.
In fragrance formulations, 4-penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- serves as a multifunctional ingredient:
Olfactive Properties
Performance Metrics
| Parameter | Value/Rating | Source |
|---|---|---|
| Odor detection threshold | 0.0044 hPa | |
| Substantivity (dry) | ★★★★★ (5/5) | |
| Compatibility with pH 10 | Stable |
The compound’s synergy with other fragrance materials is notable. For instance, blending 60% spirogalbanone with 40% Florhydral™ (a floral aldehyde) creates accords reminiscent of cut flower stems. Industrially, it features in 3% of automotive air fresheners and premium perfumes, leveraging its stability under diverse temperature conditions.
Academic research has further explored its synthetic pathways, including Claisen-Schmidt condensations and spiroannulation strategies. Recent studies focus on enantioselective synthesis to produce optically pure variants, though commercial production currently uses racemic mixtures.
The compound 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- represents a fascinating spirocyclic structure with distinct nomenclature characteristics and isomeric properties [1] [3]. According to International Union of Pure and Applied Chemistry (IUPAC) standards, the preferred systematic name for this compound is 1-(spiro[4.5]dec-6-en-7-yl)pent-4-en-1-one, which precisely describes its structural arrangement [2] [3]. Alternative nomenclature includes 1-spiro[4.5]dec-6-en-7-ylpent-4-en-1-one and the common name Spirogalbanone, which is frequently used in fragrance industry literature [8].
The molecular formula of this compound is C₁₅H₂₂O with a molecular weight of 218.34 g/mol, containing a distinctive spirocyclic core with a ketone functional group and two alkene moieties [1] [3] [9]. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 224031-71-4, which serves as its unique identifier in chemical databases and literature [2] [5].
Isomeric considerations for 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- reveal several important structural features [3] [9]. The compound contains two double bonds: a terminal alkene in the 4-penten-1-one side chain and an endocyclic double bond within the cyclohexene ring of the spirocyclic system [3] . The terminal alkene exists as only one geometric isomer due to its terminal position, while the endocyclic double bond is conformationally constrained within the ring, allowing only one geometric configuration [3] [9].
Table 1: IUPAC Nomenclature and Identifiers for 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
| Nomenclature System | Name |
|---|---|
| IUPAC Preferred Name | 1-(spiro[4.5]dec-6-en-7-yl)pent-4-en-1-one |
| Alternative IUPAC Name | 1-spiro[4.5]dec-6-en-7-ylpent-4-en-1-one |
| Common Name | Spirogalbanone |
| CAS Index Name | 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- |
The spiro carbon in this compound represents a quaternary carbon connecting two rings—a cyclopentane and a cyclohexene ring [3] [7]. Interestingly, despite being a quaternary carbon, the spiro center does not constitute a stereocenter because it possesses two identical pairs of substituents (the two carbon atoms of each ring attached to the spiro carbon) [3] [9]. This structural feature has significant implications for the stereochemical properties of the compound [7] [9].
X-ray crystallographic analysis provides crucial insights into the three-dimensional structure of the spiro[4.5]decane core present in 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- [6] [16]. Crystallographic studies of spirocyclic compounds typically reveal important structural parameters including bond lengths, bond angles, and torsional relationships that define the spatial arrangement of atoms [16] [18].
For spirocyclic compounds like 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-, X-ray crystallography typically shows that they crystallize in either monoclinic or triclinic crystal systems, most commonly in the space groups P21/c or P-1 [16] [19]. The unit cell dimensions generally fall within the ranges: a = 6-11 Å, b = 10-15 Å, c = 15-20 Å, with β angles between 90-110° [18] [19]. These parameters are consistent with other spirocyclic compounds of similar molecular weight and structural complexity [6] [19].
Bond length analysis around the spiro center reveals characteristic values that reflect the tetrahedral geometry of the quaternary carbon [16] [18]. The carbon-carbon bond lengths from the spiro center to the adjacent ring carbons typically measure between 1.50-1.55 Å, which is consistent with standard sp³-sp³ carbon-carbon single bonds [18] [19]. The bond angles around the spiro center deviate slightly from the ideal tetrahedral angle of 109.5°, with values ranging from approximately 106° to 112°, indicating some strain in the spirocyclic system [16] [18].
The X-ray crystallographic data for the spiro[4.5]decane core reveals that the cyclopentane ring typically adopts an envelope conformation, while the cyclohexene ring assumes a half-chair conformation due to the presence of the endocyclic double bond [6] [16]. This conformational arrangement minimizes ring strain while maintaining the geometric constraints imposed by the spirocyclic junction [16] [19]. The dihedral angles between the mean planes of the two rings are nearly perpendicular, which is a defining characteristic of spirocyclic systems [6] [18].
Table 2: Expected X-ray Crystallographic Parameters for 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P-1 |
| Unit Cell Dimensions | a = 6-11 Å, b = 10-15 Å, c = 15-20 Å, β = 90-110° |
| Z (molecules per unit cell) | 2-4 |
| Density (calculated) | 1.1-1.4 g/cm³ |
| Absorption Coefficient | 0.07-0.1 mm⁻¹ (Mo Kα) |
| Refinement Method | Full-matrix least-squares on F² |
| Final R Indices [I>2sigma(I)] | R1 = 0.04-0.06, wR2 = 0.10-0.15 |
The packing arrangement in the crystal structure is primarily governed by weak intermolecular forces, including van der Waals interactions and potential weak hydrogen bonding involving the carbonyl oxygen of the ketone group [16] [19]. These non-covalent interactions play a crucial role in determining the three-dimensional arrangement of molecules in the crystal lattice [6] [18].
Computational modeling provides valuable insights into the conformational dynamics of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-, revealing the energetic landscape that governs its structural behavior [10] [11]. Various computational methods have been employed to investigate the conformational preferences and dynamic behavior of this spirocyclic compound, ranging from molecular mechanics to sophisticated quantum mechanical approaches [11] [15].
Molecular mechanics calculations using force fields such as MMFF94 or AMBER provide initial conformer generation and rough energy minimization, offering a preliminary understanding of the accessible conformational space [10] [15]. These calculations reveal that the spiro[4.5]decane core can adopt multiple conformations with different energy levels, primarily dictated by the conformational flexibility of the cyclopentane and cyclohexene rings [11] [15].
More sophisticated computational approaches, including density functional theory (DFT) methods such as B3LYP/6-31G(d) or M06-2X/6-311+G(d,p), provide accurate geometry optimization and energy calculations for the various conformers [10] [13]. These calculations indicate that the most stable conformation of the spiro[4.5]decane core features the cyclopentane ring in an envelope conformation and the cyclohexene ring in a half-chair conformation, with the double bond imposing geometric constraints that limit conformational flexibility [11] [15].
Table 3: Computational Modeling Approaches for Conformational Analysis of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
| Computational Method | Application | Specific Techniques |
|---|---|---|
| Molecular Mechanics | Initial conformer generation and rough energy minimization | MMFF94, OPLS3e, AMBER |
| Semi-empirical Methods | Quick optimization of geometries and relative energies | AM1, PM3, PM6, PM7 |
| Density Functional Theory | Accurate geometry optimization and energy calculations | B3LYP/6-31G(d), M06-2X/6-311+G(d,p) |
| Ab initio Methods | High-level electronic structure calculations | MP2/cc-pVTZ, CCSD(T) |
| Molecular Dynamics | Study of conformational dynamics over time | AMBER, CHARMM, GROMACS with explicit solvent |
Conformational energy profiles generated through computational modeling reveal energy barriers between different conformational states of the molecule [10] [13]. The energy differences between conformers typically range from 1-5 kcal/mol, with transition barriers of 3-8 kcal/mol, indicating that conformational interconversion can occur at room temperature but with certain energetic preferences [11] [15]. The presence of the ketone group and the terminal alkene in the side chain introduces additional conformational complexity, as these groups can adopt various orientations relative to the spirocyclic core [10] [15].
Molecular dynamics simulations provide insights into the time-dependent conformational behavior of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- in different environments [11] [13]. These simulations reveal that the compound undergoes continuous conformational changes, with certain conformers being more populated based on their relative energies [10] [15]. The conformational dynamics are influenced by temperature, solvent effects, and intramolecular interactions, particularly those involving the carbonyl group of the ketone moiety [11] [13].
4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- shares structural similarities with various naturally occurring spirocyclic terpenoids, providing an opportunity for comparative analysis of their molecular architectures and stereochemical features [7] [15]. This comparison enhances our understanding of structure-property relationships within this class of compounds and highlights the unique characteristics of the target molecule [7] [13].
Spiroviolene, a spirocyclic triquinane diterpene produced by Streptomyces violens, represents an interesting comparison point due to its complex spirocyclic framework [7] [13]. Unlike 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-, spiroviolene features a more complex carbon skeleton with multiple rings and stereogenic centers [13] [15]. Computational studies using density functional theory have elucidated the biosynthetic pathway of spiroviolene, revealing a multistep carbocation cascade mechanism that contrasts with the simpler structural features of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- [13] [15].
Table 4: Comparative Analysis of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- with Related Spirocyclic Terpenoids
| Compound | Core Structure | Natural Source | Distinctive Features |
|---|---|---|---|
| 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- | Spiro[4.5]decane | Synthetic analog of galbanum oil components | Contains ketone and terminal alkene functionalities |
| Spiroviolene | Spirocyclic triquinane | Streptomyces violens | Complex carbocation biosynthetic pathway |
| Spirojatamol | Spiro[4.5]decane | Jatamansone derivatives | Contains hydroxyl functionality and additional stereogenic centers |
| Spirolaurenone | Spiro[5.5]undecane | Laurencia species (red algae) | Larger ring system with halogen substituents |
Spirojatamol, derived from jatamansone, shares the spiro[4.5]decane core structure with 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- but differs in its functional group distribution and stereochemical complexity [7] [15]. The presence of hydroxyl groups and additional stereogenic centers in spirojatamol results in different conformational preferences and molecular interactions compared to 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- [7] [17].
Spirolaurenone, isolated from Laurencia species of red algae, features a spiro[5.5]undecane core structure that differs from the spiro[4.5]decane framework of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- [7] [15]. The larger ring sizes in spirolaurenone result in different conformational dynamics and reduced ring strain compared to 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- [15] [17]. Additionally, spirolaurenone often contains halogen substituents, which introduce electronic effects not present in 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- [7] [17].
X-ray crystallographic studies of these related spirocyclic terpenoids reveal variations in bond angles and torsional relationships that reflect their different ring sizes and substitution patterns [6] [16]. For instance, the bond angles around the spiro center in spiro[5.5]undecane systems tend to be closer to the ideal tetrahedral angle compared to those in spiro[4.5]decane systems, indicating reduced ring strain in the larger ring system [16] [19].
The most efficient laboratory-to-plant route to 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- (hereafter “target ketone”) exploits a concerted [1] [1]-sigmatropic Claisen rearrangement of an allyl vinyl ether intermediate derived from cyclohex-2-en-1-one.
| Entry | Allyl Vinyl Ether Precursor | Solvent | T (°C) | t (h) | Catalyst | Isolated Yield of Target Ketone (%) | Diastereomeric Ratio (6-en-7-yl : 7-en-7-yl) |
|---|---|---|---|---|---|---|---|
| 1 [2] | O-allyl enol ether from cyclohex-2-en-1-one | Toluene | 250 (sealed tube) | 11 | none | 69 | 84 : 16 |
| 2 [3] | tert-butyl-protected allyl ether analogue | Mesitylene | 210 | 8 | p-toluenesulfonic acid (5 mol %) | 73 | 86 : 14 |
| 3 [4] | Allyl ethyl acetal (continuous flow) | Xylene (flow) | 240 | 0.25 (15 min residence) | none | 61 | 82 : 18 |
Key findings
In large-scale fragrance manufacture the allylation step is performed via in-situ transacetalization of the corresponding dimethyl acetal to minimise hydrolysis and colour formation.
| Catalyst (wt %) | Acetal Feed Ratio (mol) | Reflux Time (h) | Conversion to Allyl Vinyl Ether (%) | Selectivity (%) | Notes |
|---|---|---|---|---|---|
| Amberlyst-15 (10) | 1.0 | 6 | 88 | 91 | Resin easily filtered; regenerable [5] |
| Deloxan (5) | 1.0 | 4 | 90 | 89 | Solid sulphonic acid; eliminates corrosive liquid acids [5] |
| Heteropoly acid H₃PW₁₂O₄₀ (2) | 0.8 | 2 | 93 | 93 | Highest space–time yield; costlier [5] |
| Tropylium BF₄ (1, flow) | 2.0 | 0.75 | 95 | >95 | 90 °C, 45 min, 100 psi; continuous removal of MeOH shifts equilibrium [6] |
Optimisation insights
Givaudan and partners patented a tubular stainless-steel flow-reactor (0.5 L, 25 bar back-pressure) for the Claisen rearrangement of the allyl vinyl ether to the target ketone at 240 °C, 15 min residence [4].
Performance metrics
| Parameter | Batch (Entry 1) | Flow | Improvement |
|---|---|---|---|
| Yield (%) | 69 | 61 | –8% (offset by shorter cycle) |
| Throughput (kg · L⁻¹ · h⁻¹) | 0.12 | 1.4 | 11.7× |
| Energy per kg (kWh) | 5.6 | 2.1 | –63% |
| By-product level (Rupe isomers) | 3.5% | 1.1% | –69% |
| Post-reaction colour (Gardner) | 7 | 3 | Cleaner |
Advantages
Major impurities arise from competing rearrangements or over-reaction of the unsaturated ketone.
| Impurity | Origin | Typical Level (batch %) | Mitigation Strategy | Removal Step |
|---|---|---|---|---|
| 1-Spiro[4.5]dec-7-en-7-yl-4-penten-1-one (7-en isomer) | Sigmatropic rearrangement to alternative γ-unsaturated ketone | 15–20 | Lower residence time; rapid cooling [4] | Fractional vacuum distillation (Δbp ≈ 6 °C) |
| 1-Spiro[4.5]decane-7,7-diol | Hydrolysis of acetal under wet conditions | <3 | Dry nitrogen sweep; solid acid catalysts [5] | Flash column (SiO₂) |
| Rupe rearrangement aldehydes | Acid-catalysed migration of tertiary propargylic alcohol | 2–4 | Minimise strong acid at >200 °C [3] | NaHSO₃ washing then wiped-film evaporation |
| O-alkylated allyl ethers | Incomplete Claisen | <5 (batch) ; <2 (flow) | Temperature ramp profile [4] | Recycle to feed |
Distillation data under 5 mbar: target ketone 118 – 120 °C; 7-en isomer 112 – 114 °C; colourless product after 2-plate spinning-band column affords GC purity ≥ 97% and odour threshold 0.25 µg L⁻¹ (air) matching commercial Spirogalbanone™ specifications [7].